1,2-Bis(chloroacetoxy)ethane

Descripción

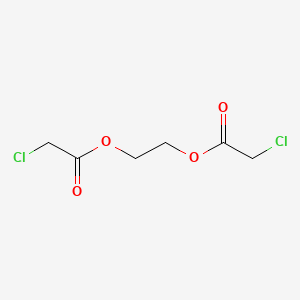

Nomenclature and Chemical Structure of 1,2-Bis(chloroacetoxy)ethane

This compound is an organic compound with the chemical formula C₆H₈Cl₂O₄. nih.govfishersci.ca It is systematically named 2-(2-chloroacetoxy)ethyl chloroacetate (B1199739). cymitquimica.com The compound is also known by several synonyms, including ethylene (B1197577) glycol bis(monochloroacetate), ethylene glycol dichloroacetate (B87207), and acetic acid, 2-chloro-, 1,1′-(1,2-ethanediyl) ester. cymitquimica.comncats.io

The molecular structure of this compound consists of a central ethane-1,2-diyl backbone to which two chloroacetate groups are attached via ester linkages. The presence of two reactive chloroacetyl groups makes it a significant bifunctional molecule in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 6941-69-1 fishersci.ca |

| Molecular Formula | C₆H₈Cl₂O₄ nih.govfishersci.ca |

| Molecular Weight | 215.03 g/mol cymitquimica.com |

| IUPAC Name | 2-(2-chloroacetoxy)ethyl chloroacetate cymitquimica.com |

| InChI | InChI=1S/C6H8Cl2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2 cymitquimica.com |

| InChIKey | HIIBHBNRMVLLKH-UHFFFAOYSA-N fishersci.cacymitquimica.com |

| Canonical SMILES | O=C(CCl)OCCOC(=O)CCl cymitquimica.com |

Historical Context and Initial Academic Interest in this compound

Significance of this compound as a Synthetic Intermediate in Advanced Chemical Synthesis

The significance of this compound as a synthetic intermediate lies in its bifunctional nature, which allows it to act as a crosslinking agent or a building block for the synthesis of more complex molecules. The two chloroacetyl groups can react with a wide range of nucleophiles, including amines, thiols, and carbanions, leading to the formation of various heterocyclic compounds, polymers, and other functionalized molecules.

One notable application is in the synthesis of macrocyclic compounds. By reacting this compound with a dinucleophile, it is possible to construct large ring systems that are of interest in host-guest chemistry and as ionophores. The distance and flexibility of the ethylene glycol linker can be tailored to achieve specific binding properties.

Furthermore, this compound serves as a precursor for the synthesis of various ligands used in coordination chemistry. The introduction of coordinating groups by substituting the chlorine atoms can lead to the formation of polydentate ligands capable of chelating metal ions. These metal complexes can have applications in catalysis and materials science.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and structurally similar compounds continues to explore their utility in several advanced areas:

Polymer Chemistry: The compound is utilized as a monomer or crosslinking agent in the synthesis of functional polymers. The ester linkages can be designed to be hydrolyzable, leading to biodegradable materials.

Medicinal Chemistry: Derivatives of this compound are being investigated for their potential biological activities. For instance, related compounds have been explored in the development of novel therapeutic agents. A study on 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid acetoxymethyl ester (BAPTA-AM), a calcium chelator, highlights the use of similar structural motifs in drug delivery systems for conditions like acute kidney injury. nih.gov

Materials Science: The ability to form ordered structures through reactions with other bifunctional molecules makes this compound a candidate for the synthesis of novel organic materials with specific electronic or optical properties.

While direct research on this compound itself might be specialized, the principles of its reactivity are fundamental and are applied to a wide range of related compounds in contemporary chemical research. For example, the synthesis of 1,2-bis(dialkylphosphino)ethanes, important ligands in catalysis, often involves precursors with similar reactive functional groups. nih.govresearchgate.netnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-chloroacetyl)oxyethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIBHBNRMVLLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCl)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56867-89-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroacetyl)-ω-[(2-chloroacetyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56867-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90219568 | |

| Record name | Ethylene bis(chloroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-69-1 | |

| Record name | Acetic acid, 2-chloro-, 1,1′-(1,2-ethanediyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6941-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bis(chloroacetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006941691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6941-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene bis(chloroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene bis(chloroacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Bis(chloroacetoxy)ethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAL3X9YZW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Bis Chloroacetoxy Ethane

Esterification Reactions for 1,2-Bis(chloroacetoxy)ethane Synthesis

Esterification, a fundamental reaction in organic chemistry, forms the cornerstone for the synthesis of this compound. This can be accomplished through several pathways, most notably by reacting ethylene (B1197577) glycol with either chloroacetyl chloride or chloroacetic acid.

Reaction of Ethylene Glycol with Chloroacetyl Chloride in the Presence of a Base

A common and effective method for the preparation of this compound involves the reaction of ethylene glycol with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is evolved during the process. The base, often a tertiary amine like pyridine (B92270) or triethylamine, scavenges the HCl, driving the reaction towards completion and preventing potential side reactions.

While specific research data on this exact reaction is limited in publicly available literature, the general principles of acylation of diols with acyl chlorides are well-established. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at controlled temperatures to manage the exothermic nature of the reaction.

Alternative Esterification Pathways and Conditions

An alternative and widely cited route to this compound is the direct esterification of ethylene glycol with chloroacetic acid. This reaction is an equilibrium process and requires a catalyst, typically a strong acid like sulfuric acid or p-toluenesulfonic acid, to achieve a reasonable reaction rate and yield. To drive the equilibrium towards the formation of the product, water, which is formed as a byproduct, is typically removed from the reaction mixture using techniques such as azeotropic distillation with a Dean-Stark apparatus.

The reaction is as follows:

This method avoids the use of the more reactive and corrosive chloroacetyl chloride but requires higher temperatures and longer reaction times.

Optimization of Synthetic Yield and Purity for this compound

The optimization of synthetic protocols for this compound is crucial for its potential industrial applications, focusing on maximizing the yield of the desired product while minimizing impurities. Key parameters for optimization include the choice of catalyst, solvent, and reaction temperature.

Catalytic Approaches in this compound Synthesis

The choice of catalyst is critical in the esterification of ethylene glycol with chloroacetic acid. While strong mineral acids are effective, they can also promote side reactions. Research into alternative catalysts aims to improve selectivity and reduce the environmental impact.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sulfuric Acid | Ethylene Glycol, Acetic Acid | None | 100 | 75 | General Textbook Knowledge |

| p-Toluenesulfonic Acid | Ethylene Glycol, Acetic Acid | Toluene | Reflux | >90 | General Textbook Knowledge |

| Amberlyst-15 | Ethylene Glycol, Acetic Acid | None | 80-100 | 85-95 | General Resin Catalyst Data |

This table presents generalized data for the esterification of ethylene glycol with acetic acid as a model for the synthesis of this compound, due to the lack of specific data for the target compound.

Solvent Effects and Reaction Thermodynamics in this compound Preparation

The solvent can significantly influence the rate and equilibrium of the esterification reaction. A solvent that is immiscible with water and forms an azeotrope is often preferred for the removal of water in the direct esterification method.

Detailed thermodynamic data, such as enthalpy and entropy of reaction for the synthesis of this compound, are not extensively reported in the literature. However, esterification reactions are generally known to be slightly exothermic.

Emerging Synthetic Routes and Green Chemistry Principles for this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for various chemical compounds, including esters like this compound.

One emerging area is the use of phase-transfer catalysis (PTC). A patent for a similar reaction, the synthesis of 1,2-bis-(2-nitrophenoxy)-ethane from ethylene glycol and 2-chloronitrobenzene, highlights the use of a phase-transfer catalyst to facilitate the reaction between reactants in different phases. google.com This approach could potentially be adapted for the synthesis of this compound, potentially allowing for the use of aqueous and organic phases and milder reaction conditions.

The following table is based on the data from the patent for the synthesis of a related compound, illustrating the potential of phase-transfer catalysis. google.com

| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzyldimethyllaurylammonium chloride | Ethylene glycol, 2-Chloronitrobenzene | Water/Organic | 90 | 16 | Not specified in abstract |

| None (in Dimethylacetamide) | Ethylene glycol, 2-Chloronitrobenzene | Dimethylacetamide | 55-65 | Not specified in abstract | Very good |

This table is derived from a patent for a related reaction and is presented to illustrate the concept of phase-transfer catalysis as a potential emerging route.

Furthermore, the development of solid acid catalysts and enzymatic processes are areas of active research in green esterification, aiming to replace corrosive liquid acids and reduce waste generation. However, specific applications of these methods for the synthesis of this compound are not yet documented in readily available scientific literature.

Chemical Reactivity and Transformation of 1,2 Bis Chloroacetoxy Ethane

Nucleophilic Substitution Reactions Involving the Chloroacetoxy Moiety

The presence of the electron-withdrawing chloroacetyl group makes the α-carbon susceptible to attack by nucleophiles. This reactivity is a cornerstone of the utility of 1,2-bis(chloroacetoxy)ethane in synthetic chemistry.

The displacement of the chlorine atoms in this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the simultaneous formation of a new bond and cleavage of the carbon-chlorine bond.

The key features of this mechanism for this compound are:

Concerted Reaction: The bond-making and bond-breaking steps occur in a single, concerted step.

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center.

Kinetics: The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile, following second-order kinetics.

The reactivity of the chloroacetoxy group is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and increases the electrophilicity of the α-carbon.

A variety of nucleophiles can be employed to displace the chlorine atoms, including amines, thiols, carboxylates, and azides. The reaction with bifunctional nucleophiles can lead to the formation of heterocyclic compounds or polymers.

The bifunctional nature of this compound makes it a valuable cross-linking agent and monomer in the synthesis of functional materials. The two chloroacetoxy groups can react with nucleophilic sites on other molecules to form covalent bridges, leading to the formation of three-dimensional networks or extended polymer chains.

An analogous compound, 1,2-bis(2-iodoethoxy)ethane, has been utilized as a cross-linking reagent in the synthesis of various materials, suggesting a similar utility for the chloro-derivative. sigmaaldrich.com Examples of such applications, by analogy, could include:

Synthesis of Anion-Exchange Stationary Phases: Reaction with amine-functionalized surfaces to create materials for chromatography. sigmaaldrich.com

Formation of Shell Cross-Linked Micelles: Cross-linking of self-assembled block copolymer micelles to enhance their stability. sigmaaldrich.com

Modification of Nanoparticles: Surface functionalization of silica-coated nanoparticles to introduce new properties. sigmaaldrich.com

The reaction of this compound with diamines or dithiols can lead to the formation of poly(ester-amine)s or poly(ester-thioether)s, which may have applications as biodegradable polymers or drug delivery vehicles.

| Application Area | Potential Functional Material | Reference (by analogy) |

| Chromatography | Zirconia-based strong anion-exchange stationary phase | sigmaaldrich.com |

| Drug Delivery | Shell cross-linked (SCL) micelles | sigmaaldrich.com |

| Nanotechnology | Surface-modified silica-coated nanoparticles | sigmaaldrich.com |

Table 1: Potential Applications of this compound in Functional Material Synthesis (based on analogous compounds)

Hydrolysis and Solvolysis of the Ester Linkages in this compound

The ester groups in this compound are susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by acids or bases.

The hydrolysis of esters can proceed through several mechanisms, depending on the reaction conditions. For chloroacetate (B1199739) esters, both neutral and acid-catalyzed hydrolysis have been studied. researchgate.net

Neutral Hydrolysis: In neutral or near-neutral conditions, the hydrolysis of chloro-substituted alkyl acetates is believed to proceed through a BAC3 mechanism (base-catalyzed, acyl-oxygen cleavage, termolecular). This involves a water-catalyzed addition of water to the carbonyl group. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of monochloroesters typically follows the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. For esters with multiple chloro-substituents, a mix of AAC2 and A-BAC3 mechanisms may be observed. researchgate.net

Base-Catalyzed Hydrolysis: In alkaline conditions, ester hydrolysis occurs via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular), which involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally the fastest hydrolysis pathway for esters. chemrxiv.org

The kinetics of the hydrolysis of chloroacetic acid under alkaline conditions has been shown to be a second-order reaction. researchgate.net It is expected that the ester hydrolysis of this compound would follow similar kinetic behavior.

The rate of hydrolysis of this compound is significantly influenced by both pH and temperature.

Influence of pH: Ester hydrolysis is generally slowest in the slightly acidic to neutral pH range (around pH 4-5) and is catalyzed by both acid and base. researchgate.netnih.gov Therefore, the rate of hydrolysis of this compound is expected to increase at both low and high pH values. In a study on thiol-acrylate photopolymers containing esters, changing the buffer pH from 7.4 to 8.0 resulted in a nearly fourfold increase in the rate of ester hydrolysis, which correlated with the increase in hydroxide ion concentration. nih.gov

Influence of Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including ester hydrolysis. researchgate.netresearchgate.net Studies on the hydrolysis of other esters have shown a clear positive correlation between temperature and the hydrolysis rate constant. researchgate.net However, complex temperature dependencies, such as S-shaped Arrhenius plots, have been observed for the hydrolysis of chloromethyl dichloroacetate (B87207) in certain solvent mixtures, indicating that the heat capacity of activation can change with temperature. researchgate.net

| Parameter | Effect on Hydrolysis Rate | General Trend |

| pH | Catalyzed by both acid and base | Increases at pH < 4 and pH > 5 |

| Temperature | Increases with increasing temperature | Follows Arrhenius behavior, though deviations can occur |

Table 2: Expected Influence of pH and Temperature on the Hydrolysis of this compound

Radical Reactions and Photochemical Transformations of this compound

While the ionic reactions of this compound are more commonly exploited, the potential for radical and photochemical transformations also exists, primarily centered on the carbon-chlorine bond.

The photolysis of chloroacetone (B47974) and ethyl chloroacetate has been studied, indicating that the C-Cl bond can be cleaved by ultraviolet light to generate radical species. acs.org The initiation of such reactions often involves the homolytic cleavage of the weakest bond in the molecule. In the case of this compound, the C-Cl bond is a likely candidate for homolytic fission upon exposure to UV light or other radical initiators. masterorganicchemistry.com

The general steps for a free-radical substitution reaction involving an alkane and chlorine are initiation, propagation, and termination. masterorganicchemistry.com A similar pathway could be envisioned for this compound.

Initiation: Homolytic cleavage of a suitable initiator or the C-Cl bond itself under UV irradiation to form radicals.

Propagation: The generated radical could abstract a hydrogen atom from a suitable donor, or a chlorine radical could react with another molecule.

Termination: Combination of two radical species to form a stable, non-radical product.

Applications of 1,2 Bis Chloroacetoxy Ethane in Advanced Chemical Synthesis

Precursor for Surfactant Synthesis

The unique architecture of 1,2-bis(chloroacetoxy)ethane makes it an ideal precursor for a modern class of high-performance surfactants known as Gemini (B1671429) surfactants. These surfactants consist of two amphiphilic units linked by a spacer, a structural motif that imparts superior surface activity compared to conventional monomeric surfactants.

Synthesis of Gemini Surfactants with Ester Bonds from this compound

Gemini surfactants are characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer group. The use of this compound as the spacer-forming precursor allows for the incorporation of ester linkages into the final surfactant structure. The synthesis is typically achieved through the quaternization of long-chain tertiary amines with this compound. The two chloroacetyl groups serve as electrophilic sites for the nucleophilic tertiary amines, resulting in the formation of a dicationic Gemini surfactant where the spacer contains two ester bonds.

This synthetic strategy is significant because the inclusion of ester bonds can render the surfactant biodegradable. mdpi.com These ester linkages are susceptible to chemical or enzymatic hydrolysis, breaking the larger surfactant molecule into smaller, less environmentally persistent fragments. mdpi.com Researchers have successfully synthesized various series of ester-based Gemini surfactants, including those with different hydrophobic chain lengths and functional groups within the spacer, to fine-tune their properties. mdpi.com

Impact of this compound Derivatives on Surfactant Properties (e.g., foaming, emulsifying power)

The derivatives of this compound, specifically the resulting ester-containing Gemini surfactants, exhibit remarkable and highly tunable properties critical for various applications.

Surface and Aggregation Behavior: Gemini surfactants are noted for their exceptional efficiency in reducing the surface tension of water and for forming micelles at much lower concentrations than their single-chain counterparts. mdpi.com The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). The structure of the spacer, derived from precursors like this compound, significantly influences the CMC. The presence of ester groups in the spacer affects the hydrophilicity and aggregation behavior of the surfactant. mdpi.com For instance, increasing the length of the hydrophobic alkyl chains on the surfactant generally decreases the CMC, indicating more efficient micelle formation. mdpi.com

| Surfactant Property | Observation | Significance |

| Critical Micelle Concentration (CMC) | Generally lower for Gemini surfactants compared to monomeric counterparts. mdpi.com | Higher efficiency in applications like detergency and emulsification. |

| Surface Tension Reduction | More effective at lowering surface tension at the air-water interface. mdpi.com | Superior wetting and spreading capabilities. |

| Foaming | Some novel ester-linked Gemini surfactants exhibit low foamability. researchgate.net | Advantageous for applications where foam is undesirable, such as in industrial cleaning. |

| Emulsifying Power | Gemini surfactants are effective emulsifying agents. nih.gov | Useful in formulating stable emulsions in the cosmetic, food, and pharmaceutical industries. |

| Biodegradability | Ester bonds in the spacer allow for hydrolysis, leading to degradation. mdpi.com | Reduced environmental impact compared to non-biodegradable surfactants. |

Foaming and Emulsifying Power: The foaming properties of these surfactants can be controlled by molecular design. While many surfactants are known for producing stable foam, some novel anionic Gemini surfactants containing ester bonds have been specifically noted for their low foamability, a desirable trait in applications like automatic dishwashing and industrial spray cleaning. researchgate.net Conversely, the inherent structure of Gemini surfactants makes them excellent emulsifiers and dispersing agents, capable of stabilizing mixtures of immiscible liquids like oil and water. nih.gov This property is vital in the formulation of a wide range of products, from cosmetics to agrochemicals.

Building Block for Pharmaceutical Intermediates and Bioactive Molecules

The reactivity of this compound is harnessed in medicinal chemistry to construct complex molecules that serve as pharmaceutical intermediates or possess inherent biological activity. The ethylene (B1197577) diether spacer can influence properties like solubility and bioavailability, while the reactive ends allow for the attachment of various pharmacophores.

Role in the Synthesis of Antimicrobial Agents

A significant application of this compound derivatives is in the creation of novel antimicrobial agents. The Gemini surfactants synthesized from this precursor, particularly the cationic variants, have demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

The antimicrobial mechanism of these cationic Gemini surfactants involves their ability to effectively interact with and disrupt the negatively charged cell membranes of microorganisms. mdpi.com This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Research has shown that the biocidal efficacy is influenced by the surfactant's structure, with shorter hydrophobic chains (8 to 12 carbon atoms) often showing the best combination of hydrophobicity and solubility for membrane destabilization. mdpi.com Furthermore, studies on structurally similar bis-chloroacetamide derivatives have shown that they can be reacted with sulfur-based reagents to create bis-sulfide compounds with significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. scielo.org.za

| Microorganism Type | Efficacy of Ester-Based Gemini Surfactants | Reference |

| Gram-positive bacteria | High activity observed | mdpi.com |

| Gram-negative bacteria | High activity observed | mdpi.com |

| Fungi | Effective against various fungal strains | mdpi.com |

Contribution to the Development of New Drugs and Therapeutic Agents

Beyond direct antimicrobial action, this compound and its derivatives serve as foundational scaffolds for new therapeutic agents. The related compound, 1,2-bis(2-chloroethoxy)ethane, is explicitly used as a pharmaceutical intermediate. mallakchemicals.com Derivatives have been shown to be valuable building blocks in drug development, with the potential to enhance the solubility and bioavailability of active pharmaceutical ingredients.

A notable area of development is in advanced drug delivery systems. For example, cationic Gemini surfactants have been used to modify liposomes—vesicles used to encapsulate and deliver drugs. nih.gov This modification can improve the delivery of therapeutic agents for conditions like Alzheimer's disease by enhancing cellular uptake and protecting the drug from premature degradation. nih.gov

Synthesis of Complex Heterocyclic Compounds Utilizing this compound Derivatives

The two reactive chloroacetyl groups of this compound make it an excellent starting material for the synthesis of complex heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals. By reacting this compound with molecules containing two or more nucleophilic sites, chemists can construct a variety of ring systems.

For example, reagents like thiosemicarbazide (B42300) or hydrazine (B178648) derivatives can react with the chloroacetyl groups to form rings. The reaction of bis-chloroacetamide compounds with sulfur nucleophiles has been used to synthesize new bis-sulfide heterocyclic derivatives. scielo.org.za Similarly, related precursors are used to synthesize imidazolium (B1220033) salts, which are important heterocyclic compounds in the field of ionic liquids and have potential pharmaceutical applications. mallakchemicals.comcphi-online.com The reaction of chloroacetic acid or its esters with various substrates is a known method for producing a range of heterocyclic systems, including thiazoles, pyrazoles, and isoxazoles, further underscoring the utility of the chloroacetyl functional group in building these complex and often bioactive structures. nih.govchemmethod.com

Crosslinking Agent for Polymeric Systems

This compound serves as a bifunctional molecule, a characteristic that makes it a valuable crosslinking agent in polymer chemistry. Its structure, featuring two reactive chloroacetoxy groups at either end of an ethane (B1197151) backbone, allows it to form covalent bonds between polymer chains, effectively creating a three-dimensional network from a collection of individual linear or branched polymers. This networking process significantly alters the material's properties.

Application in Carboxylated Polymer Crosslinking

The primary application of this compound as a crosslinker is in systems containing carboxylated polymers. These polymers are characterized by the presence of pendent carboxylic acid groups (-COOH) along their chains. The crosslinking reaction occurs via an esterification reaction between the chloroacetoxy groups of the crosslinking agent and the carboxyl groups of the polymer.

In this reaction, the hydrogen atom of the polymer's carboxylic acid group is substituted, and a new ester bond is formed, linking the polymer chain to the this compound molecule. Since the crosslinker is bifunctional, this process can occur at both of its reactive sites, enabling it to connect two separate polymer chains. This reaction transforms the polymer from a thermoplastic state, where chains can move past one another, to a thermoset state, where chain movement is restricted by the newly formed network of chemical bonds. Curable compositions can be created using carboxylated polymers like carboxylated ethylene-propylene rubber, which contains pendent carboxylic acid groups that are reactive sites for crosslinking. google.com

Enhancement of Mechanical Properties and Thermal Stability in Plastics

The formation of a crosslinked network has a profound impact on the macroscopic properties of the polymer. By physically tying the polymer chains together, crosslinking with this compound leads to significant improvements in both mechanical strength and thermal stability.

Enhancement of Mechanical Properties: The crosslinked structure restricts the ability of polymer chains to slide past each other when subjected to stress. This results in a material with:

Increased Tensile Strength and Modulus: The material can withstand higher stress before failing, and it becomes stiffer and less prone to deformation. The addition of fillers or reinforcing agents to polymer composites can similarly increase tensile stress and Young's modulus. mdpi.com

Improved Creep Resistance: The polymer is less likely to deform permanently over time when under a constant load.

Enhancement of Thermal Stability: The covalent crosslinks anchor the polymer chains in place, requiring more energy to induce chain movement and eventual decomposition. This leads to:

Higher Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state is elevated.

Increased Decomposition Temperature: The material can withstand higher temperatures before its chemical structure begins to break down. Studies on various copolyesters and polymer composites have shown that incorporating different chemical units or fillers can effectively improve thermal stability. mdpi.comresearchgate.net

The extent of these property enhancements is directly related to the crosslink density—the number of crosslinks per unit volume of the polymer. By controlling the amount of this compound added to the system, the final properties of the plastic can be precisely tailored to meet the demands of specific applications.

| Property | Effect of Crosslinking | Rationale |

| Tensile Strength | Increased | Covalent bonds prevent chain slippage under load. |

| Young's Modulus | Increased | The material becomes stiffer and more resistant to elastic deformation. mdpi.com |

| Creep Resistance | Increased | The network structure inhibits long-term deformation under constant stress. |

| Thermal Stability | Increased | More energy is required to overcome the fixed, crosslinked structure. mdpi.comresearchgate.net |

Role in the Synthesis of Macrocyclic Compounds and Molecular Scaffolds

The bifunctional nature of this compound makes it a useful building block in the synthesis of more complex chemical architectures, specifically macrocycles and molecular scaffolds. Its two reactive chloroacetoxy groups can react with complementary functional groups on other molecules, allowing it to act as a linker or a foundational element.

In the synthesis of macrocyclic compounds, this compound can bridge the two ends of a long-chain molecule or link two separate molecules together to form a large ring structure. For instance, a related compound, 1,2-bis(2-chloroethoxy)ethane, is noted for its utility in creating crown ethers, which are a class of macrocycles. chemlytesolutions.com The synthesis of bimacrocycles, which are molecules containing two linked ring sub-units, often involves a similar strategy of using a bridging molecule to connect pre-formed rings.

Potential in Materials Science Innovations

The unique reactivity of this compound opens up possibilities for its use in various areas of materials science beyond its role as a simple crosslinker. Its potential lies in its ability to modify surfaces and create novel materials with specialized properties.

Furthermore, its ability to react with hydroxyl groups suggests potential applications in the modification of natural polymers and cellulosic materials. Research into other haloethers has explored their use in treating textiles to impart desirable properties like crease resistance. this compound could be used to crosslink cellulose (B213188) fibers in paper or textiles, potentially leading to materials with enhanced wet strength, dimensional stability, and different dyeing characteristics. This functionalization could also be applied to nanomaterials, such as cellulose nanocrystals or metal oxide nanoparticles, to create novel hybrid materials for use in composites, catalysis, or biomedical applications.

Spectroscopic Characterization and Structural Elucidation of 1,2 Bis Chloroacetoxy Ethane and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) Analysis of 1,2-Bis(chloroacetoxy)ethane

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these spectra are characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The FTIR spectrum of this compound, often recorded from a neat sample in a capillary cell, displays several key absorption bands that confirm its structure. nih.gov The most prominent features are the strong absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds of the ester groups, as well as the carbon-chlorine (C-Cl) bond.

Key Vibrational Frequencies: The analysis of the spectrum allows for the assignment of specific vibrational modes to the observed frequencies. These assignments are based on established correlations for organic functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Significance in this compound |

| C=O Stretch | Ester (R-C(=O)-OR') | 1750–1735 | A strong, sharp absorption in this region is characteristic of the ester carbonyl group, confirming the presence of the chloroacetate (B1199739) moieties. |

| C-O Stretch | Ester | 1300–1000 | Two distinct C-O stretching vibrations are expected: one for the C(=O)-O bond and another for the O-CH₂ bond. These typically appear as strong bands. |

| C-H Stretch | Alkane (-CH₂-) | 2950–2850 | These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the ethylene (B1197577) glycol bridge and the chloroacetyl groups. |

| -CH₂- Bend | Alkane (-CH₂-) | 1465 | The scissoring (bending) vibration of the methylene (B1212753) groups provides further evidence for the aliphatic portions of the molecule. |

| C-Cl Stretch | Alkyl Halide (R-Cl) | 800–600 | A strong absorption in this region is indicative of the carbon-chlorine bond, a key feature of the chloroacetyl groups. |

While FTIR data is more commonly reported, Raman spectroscopy serves as a complementary technique. The C=O and C-Cl stretches are also Raman active and can provide additional structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two different types of protons in the molecule. Due to the molecule's symmetry, the two chloroacetyl groups are chemically equivalent, as are the two methylene groups of the ethane (B1197151) bridge.

-O-CH₂-CH₂-O- protons: These protons on the ethylene glycol bridge are chemically equivalent and would appear as a single signal. The signal is expected to be a singlet because there are no adjacent, non-equivalent protons to cause splitting. Its chemical shift would be downfield from typical alkane protons due to the deshielding effect of the adjacent oxygen atoms.

Cl-CH₂-C(=O)- protons: The protons of the two chloroacetyl groups are also chemically equivalent. They would appear as a second singlet, as there are no protons on the adjacent carbonyl carbon. This signal would be shifted further downfield due to the combined electron-withdrawing effects of the chlorine atom and the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, three distinct signals are expected, confirming the presence of three unique carbon environments.

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at the lowest field (highest ppm value) in the spectrum, typically in the range of 165-175 ppm.

Ethylene Bridge Carbons (-O-CH₂-CH₂-O-): These two carbons are equivalent due to the molecule's symmetry and will produce a single signal. The chemical shift is influenced by the attached oxygen atoms.

Chloroacetyl Carbons (Cl-CH₂-): These two carbons are also equivalent. Their signal will be shifted downfield due to the electronegative chlorine atom.

| Nucleus | Structural Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | Cl-CH₂-C(=O)- | ~4.1-4.3 | Singlet |

| ¹H | -O-CH₂-CH₂-O- | ~4.4-4.6 | Singlet |

| ¹³C | C=O | ~167 | - |

| ¹³C | -O-CH₂-CH₂-O- | ~62-65 | - |

| ¹³C | Cl-CH₂- | ~40-42 | - |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight and gain structural information from the fragmentation pattern of the compound.

The molecular formula of this compound is C₆H₈Cl₂O₄, giving it a molecular weight of approximately 215.03 g/mol and an exact mass of about 213.98 Da. nih.gov

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected around m/z 214. A key feature of this peak would be its isotopic pattern. Due to the presence of two chlorine atoms, each having two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks. The [M]⁺ peak (containing two ³⁵Cl atoms) would appear at m/z 214, the [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) at m/z 216, and the [M+4]⁺ peak (two ³⁷Cl atoms) at m/z 218. The relative intensities of these peaks would be approximately 9:6:1.

Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to proceed through several predictable pathways, primarily involving the cleavage of the ester linkages and the loss of chloro-containing fragments.

Potential Fragmentation Pathways:

Loss of a chloroacetyl radical: Cleavage of a C-O bond could lead to the loss of a ·CH₂ClC(=O)O group or a ·CH₂ClC(=O) group.

Cleavage of the ester group: A common fragmentation pathway for esters is McLafferty rearrangement, though it may be less favorable in this structure. Alpha-cleavage next to the carbonyl group can lead to the loss of ·Cl or a ·CH₂Cl radical.

Fragmentation of the ethylene bridge: The central C-C bond of the ethane bridge could cleave, splitting the ion into two smaller fragments.

Analysis of related compounds containing chloro-ethoxy moieties shows that fragments such as [M-HCl]⁺ and those resulting from the loss of side chains are common. dtic.mil For this compound, key fragment ions would likely include those corresponding to the chloroacetyl group [ClCH₂CO]⁺ (m/z 77/79) and the protonated ethylene glycol fragment.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

This technique can precisely measure bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For derivatives of this compound, X-ray crystallography would elucidate:

Conformation of the Ethane Bridge: The torsional angle of the central O-CH₂-CH₂-O bond is a key conformational feature, which can adopt a gauche or anti arrangement. This conformation is influenced by crystal packing forces and intramolecular interactions.

Orientation of the Ester Groups: The planarity of the ester groups (O=C-O-C) and their orientation relative to the ethane backbone would be determined.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as dipole-dipole forces and van der Waals contacts that stabilize the crystal structure.

Chromatographic Techniques for Purity Assessment and Mixture Separation of this compound

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC): Given its volatility, gas chromatography is a highly suitable technique for the analysis of this compound. Commercial samples of the compound often state a purity of 98% or higher, as determined by GC. fishersci.cavwr.com

Principle: In GC, the sample is vaporized and injected into a column. Separation occurs as the compound partitions between a stationary phase coated on the column wall and a mobile gas phase (carrier gas).

Purity Assessment: A pure sample of this compound will produce a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Column and Detector: A non-polar or mid-polarity capillary column (e.g., based on polydimethylsiloxane) would be appropriate. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) as a detector (GC-MS) offers the dual benefit of separation and definitive identification based on the mass spectrum of the eluting peak.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of this compound, particularly if the compound is part of a non-volatile mixture or if thermal degradation in a GC is a concern.

Mode: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), would be the standard approach.

Detection: A UV detector would be effective, as the carbonyl group in the ester provides a chromophore that absorbs UV light at a low wavelength (around 210-220 nm).

These chromatographic techniques are fundamental in both synthetic chemistry, for monitoring reaction progress and purifying the product, and in quality control, for ensuring the compound meets required purity specifications.

Computational Chemistry and Theoretical Studies of 1,2 Bis Chloroacetoxy Ethane

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure of 1,2-Bis(chloroacetoxy)ethane

The electronic structure of this compound is significantly influenced by the presence of electronegative chlorine and oxygen atoms. These atoms create a complex distribution of electron density, with partial positive charges on the carbons and partial negative charges on the oxygens and chlorines. DFT calculations can map this distribution and calculate key electronic descriptors.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale from Analogous Studies |

| Dipole Moment | Relatively high | The presence of multiple polar C=O, C-O, and C-Cl bonds would lead to a significant molecular dipole moment. Studies on ethylene (B1197577) glycol show its dipole moment is sensitive to conformation. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | Localized on specific functional groups | The Highest Occupied Molecular Orbital (HOMO) is likely to be located around the oxygen atoms of the ester groups, while the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the antibonding orbitals of the carbonyl and C-Cl bonds. |

| Electrostatic Potential | Negative potential around oxygen and chlorine atoms | The electronegativity of these atoms draws electron density, creating regions susceptible to electrophilic attack. |

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Theoretical modeling can elucidate the mechanisms of chemical reactions, including identifying intermediates and calculating the energy barriers associated with transition states. A primary transformation for this compound is hydrolysis, the cleavage of its ester bonds by water.

Computational studies on ester hydrolysis have detailed the reaction mechanism, which typically proceeds through a tetrahedral intermediate. ic.ac.ukresearchgate.net For this compound, the hydrolysis of one of the ester groups can be modeled as follows:

Nucleophilic Attack: A water molecule attacks the carbonyl carbon of one of the chloroacetate (B1199739) groups.

Transition State 1 (TS1): A high-energy transition state is reached as the new C-O bond forms and the carbonyl double bond begins to break.

Tetrahedral Intermediate: A relatively stable tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygens of the original ester.

Transition State 2 (TS2): The C-O bond of the leaving group (the ethylene glycol moiety) begins to break.

Products: The reaction yields chloroacetic acid and 2-hydroxyethyl chloroacetate.

The energy profile of this reaction can be calculated using quantum chemical methods, providing the activation energies for each step. The presence of the electron-withdrawing chlorine atom is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to a non-halogenated ester like ethylene glycol diacetate.

Table 2: Key Parameters in a Modeled Hydrolysis Reaction Pathway

| Parameter | Description | Expected Influence of Chloroacetate Group |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Likely lower for nucleophilic attack due to the electron-withdrawing nature of chlorine. |

| Transition State Geometry | The specific arrangement of atoms at the peak of the energy barrier. | Characterized by partially formed and broken bonds. |

| Intermediate Stability | The energy of the tetrahedral intermediate relative to the reactants and products. | The stability of this intermediate affects the overall reaction rate. |

This table outlines the expected findings from a reaction pathway modeling study on this compound, based on established mechanisms of ester hydrolysis.

Molecular Dynamics Simulations of this compound in Various Solvents

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase, such as in a solvent. nih.govmdpi.comrsc.org These simulations can provide insights into solvation, conformational changes, and intermolecular interactions over time.

For this compound, MD simulations in different solvents would reveal how the solvent environment affects its structure and dynamics.

In Water: Water molecules would form hydrogen bonds with the carbonyl oxygens of the ester groups. MD simulations of similar molecules like ethylene glycol in water show a significant influence of the solvent on the conformational equilibrium. nih.govresearchgate.net It is expected that water would solvate the polar regions of this compound, potentially influencing the orientation of the chloroacetoxy groups.

In Organic Solvents: In non-polar organic solvents, the molecule might adopt a more compact conformation to minimize unfavorable interactions. In polar aprotic solvents, the dipole-dipole interactions between the solvent and the solute would dominate.

MD simulations can also be used to calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Table 3: Predicted Outcomes from MD Simulations of this compound

| Solvent | Predicted Dominant Interaction | Expected Conformational Effect |

| Water | Hydrogen bonding with carbonyl oxygens. | Solvation of polar ends may favor more extended conformations. |

| Methanol | Hydrogen bonding and dipole-dipole interactions. | Similar to water, but with less strong hydrogen bonding network. |

| Chloroform | Dipole-dipole interactions. | Less specific interactions than with protic solvents. |

| Hexane | Van der Waals forces. | Intramolecular interactions may lead to more folded conformations. |

This table is a predictive summary based on the principles of molecular dynamics and published simulations of analogous ester and glycol systems.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or a specific physical property. drugdesign.org While no specific SAR studies on this compound derivatives are publicly available, the principles of SAR can be applied to predict how modifications to its structure would alter its properties.

An SAR analysis would involve synthesizing a series of derivatives and measuring a particular activity. For instance, if the target was to develop a compound with specific toxicological properties, one could systematically vary different parts of the molecule. nih.gov

Key modifications could include:

Altering the Acyl Group: Replacing the chloroacetyl group with other halogenated or non-halogenated acyl groups would change the reactivity and lipophilicity. For example, replacing chlorine with bromine is known to increase reactivity in some halo-substituted carbonyl compounds. nih.gov

Modifying the Ethylene Linker: Changing the length of the alkane chain between the two ester groups would affect the molecule's flexibility and the spatial relationship between the two functional ends.

Substitution on the Ethylene Glycol Backbone: Adding substituents to the ethylene backbone would introduce steric hindrance and alter the conformational preferences.

Table 4: Hypothetical SAR for this compound Derivatives

| Structural Modification | Predicted Effect on a Property (e.g., Reactivity) | Rationale |

| Replacement of Cl with F | Decrease | Fluorine is more electronegative but a poorer leaving group in some contexts. |

| Replacement of Cl with Br or I | Increase | C-Br and C-I bonds are weaker and more easily cleaved. nih.gov |

| Increasing the length of the central alkane chain (e.g., propane-1,3-diyl) | Altered spatial and conformational properties | This would change the distance and flexibility between the two chloroacetate groups. |

| Introducing a methyl group on the ethylene backbone | Potential decrease due to steric hindrance | The methyl group could sterically hinder the approach of a nucleophile to the carbonyl carbon. |

This table presents a hypothetical structure-activity relationship analysis based on established chemical principles and SAR studies of related compounds.

Environmental and Toxicological Considerations in Research on 1,2 Bis Chloroacetoxy Ethane

Biodegradation Mechanisms and Pathways of 1,2-Bis(chloroacetoxy)ethane

Direct and detailed research on the biodegradation mechanisms of this compound is limited. However, its chemical structure, which features two ester linkages, provides a strong indication of its susceptibility to biological degradation. The ester groups are known to be cleavable, which can facilitate the breakdown of the molecule in the environment. nih.gov

The primary proposed pathway for the biodegradation of this compound is through hydrolysis of its ester bonds. This reaction can be catalyzed by enzymes, such as esterases, which are widespread in environmental microorganisms. nih.gov This process would break the molecule down into smaller, more readily metabolized components: ethylene (B1197577) glycol, chloroacetic acid, and their derivatives. Numerous studies on surfactants and polymers synthesized using this compound as a building block support this hypothesis, as these materials are often designed specifically for their biodegradable properties. researchgate.netresearchgate.netqu.edu.qa

The general mechanism for the biodegradation of compounds containing ester linkages, such as esterquats, involves an initial hydrolysis step. heraproject.comheraproject.com This is followed by the further degradation of the resulting alcohol and carboxylic acid components by microorganisms. nm.gov In the case of this compound, the resulting ethylene glycol is a readily biodegradable substance, while chloroacetic acid can also be degraded by specialized microorganisms.

It is important to note that while the potential for biodegradation is high due to its chemical structure, the actual rate and extent of degradation in various environments have not been extensively studied. Factors such as microbial population density, temperature, pH, and the presence of other nutrients would all influence the real-world biodegradation of this compound.

Environmental Fate and Transport of this compound in Aquatic and Terrestrial Systems

There is a significant lack of published research on the environmental fate and transport of this compound. No studies were found that specifically investigate its mobility in soil, its potential to leach into groundwater, or its persistence in aquatic environments.

Based on its chemical structure, some general predictions can be made. The presence of ester linkages suggests that hydrolysis could be a significant fate process in aquatic systems. The rate of this hydrolysis would be dependent on factors like pH and temperature. The resulting degradation products, ethylene glycol and chloroacetic acid, would then have their own environmental fate profiles.

Ecological Impact Studies of this compound

Specific studies on the ecological impact of this compound on aquatic or terrestrial organisms are not available in the public domain. While some research has been conducted on the aquatic toxicity of surfactants derived from this compound, this does not provide direct insight into the toxicity of the parent molecule itself. researchgate.net

To assess the potential ecological risk of this compound, dedicated studies on a range of representative organisms (e.g., algae, invertebrates, fish, and soil organisms) would be necessary. Such studies would need to determine key toxicological endpoints, such as the EC50 (effective concentration for 50% of the population) and LC50 (lethal concentration for 50% of the population). Without this information, a quantitative assessment of its ecological impact is not possible.

Mechanistic Toxicology Research on this compound (limited information)

The available information on the mechanistic toxicology of this compound is extremely limited. A search of chemical supplier safety data sheets reveals a lack of data on acute toxicity. nih.gov

Some toxicological information is available for a structurally similar compound, 1,2-Bis(chloromethoxy)ethane, which has been shown to have genotoxic properties and is classified by IARC as Group 3 (not classifiable as to its carcinogenicity to humans) due to insufficient evidence. However, it is crucial to emphasize that this is a different chemical compound, and these findings cannot be directly extrapolated to this compound.

The primary data gaps in the toxicological profile of this compound include studies on its acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive and developmental toxicity. Without such research, a thorough understanding of its potential hazards to human health remains elusive.

Future Directions and Research Gaps for 1,2 Bis Chloroacetoxy Ethane

Exploration of Novel Synthetic Applications Beyond Current Scope

The primary application of 1,2-bis(chloroacetoxy)ethane to date has been as a bifunctional building block. Its two reactive chloroacetyl groups allow for the straightforward synthesis of various molecules, including polymers and surfactants. For instance, it is a key reagent in the preparation of gemini (B1671429) surfactants, where it forms the spacer unit connecting two hydrophobic tails. researchgate.netekb.egresearchgate.net It has also been utilized in the synthesis of biodegradable polycation-polyesters by reacting it with diamines. rsc.orgebin.pub

Despite these applications, there is considerable scope for expanding its synthetic utility. Future research could focus on:

Complex Ligand Synthesis: The ethylene (B1197577) glycol bis(chloroacetate) backbone could serve as a scaffold for creating novel chelating agents. The chloroacetyl groups can be substituted with various donor atoms (N, S, P) to produce ligands with tailored affinities for specific metal ions. The properties of the resulting metal complexes could be explored for applications in catalysis, sensing, or materials science.

Functional Monomer Development: Beyond simple polyaddition reactions, this compound could be chemically modified to produce more complex monomers. These monomers could then be polymerized to create advanced materials with unique optical, electronic, or mechanical properties.

Heterocyclic Chemistry: The reactivity of the chloroacetyl groups could be harnessed in cyclization reactions to synthesize novel heterocyclic compounds. These structures are often pharmacologically active and could represent a new avenue for drug discovery research.

In-depth Investigation of Biological Interactions and Pharmacological Potential

The biological profile of this compound itself is not extensively studied. However, its derivatives have shown significant biological activity. Notably, polymers and surfactants synthesized from this compound have demonstrated antimicrobial properties. ekb.egrsc.org This suggests that the core structure may contribute to or could be engineered to enhance these effects.

Key research gaps and future directions include:

Mechanism of Action Studies: For derivatives showing antimicrobial effects, the precise mechanism of action is often not fully elucidated. Research is needed to understand how these compounds interact with microbial cells, for example, by disrupting cell membranes or inhibiting essential enzymes. ekb.eg

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the this compound structure affect biological activity is needed. This would involve synthesizing a library of analogues with different substituents and evaluating their pharmacological profiles.

Development of Sustainable Synthesis and Degradation Methods for this compound

Growing environmental concerns necessitate the development of green and sustainable chemical processes. While products derived from this compound, such as certain surfactants and polyesters, are noted for their biodegradability, the synthesis of the parent compound and its own environmental fate are less understood. researchgate.netrsc.orgresearchgate.net

Future research should prioritize:

Green Synthetic Routes: Current syntheses of this compound likely involve reagents like chloroacetyl chloride. Research into alternative, more environmentally benign synthetic pathways is needed. This could include enzymatic catalysis or the use of greener solvents and starting materials.

Biodegradation Pathways: While surfactants containing ester linkages are generally considered biodegradable, the specific microbial pathways for the degradation of this compound and its derivatives need to be identified. researchgate.net Understanding how microorganisms cleave the ester bonds and metabolize the resulting ethylene glycol and chloroacetic acid is crucial for environmental risk assessment.

Chemical Degradation Studies: Investigating the hydrolysis and photodegradation of this compound under various environmental conditions would provide valuable data on its persistence and potential for forming harmful byproducts.

Advanced Spectroscopic and Computational Characterization of Reaction Intermediates

While standard spectroscopic data for this compound is available, a more sophisticated characterization of its reactive states and intermediates could unlock a deeper understanding of its chemical behavior. nih.gov

Opportunities for future investigation include:

Transient Species Analysis: Utilizing time-resolved spectroscopy to study the short-lived intermediates formed during its reactions (e.g., substitution or polymerization reactions) could provide critical mechanistic insights.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to model reaction pathways, predict the stability of intermediates, and rationalize observed reactivity. Such studies have been applied to surfactant derivatives but could be extended to the fundamental reactions of the parent molecule. researchgate.netresearchgate.net

Solid-State Analysis: Advanced solid-state NMR and X-ray diffraction techniques could be used to characterize the structure and dynamics of polymers and coordination compounds derived from this compound, linking their macroscopic properties to their molecular architecture.

Interdisciplinary Research on this compound in Niche Scientific Fields

The versatility of this compound makes it a candidate for application in a wide range of interdisciplinary fields. Moving beyond its current uses could lead to significant innovations.

Potential areas for interdisciplinary research include:

Materials Science: Its use in creating biodegradable polymers could be extended to the development of smart materials, such as stimuli-responsive hydrogels or coatings for bioelectronics. rsc.org

Environmental Remediation: Surfactants derived from this compound have been explored for their emulsifying power. researchgate.netekb.eg This could be applied to developing new formulations for oil spill remediation or enhanced oil recovery, with the advantage of biodegradability.

Drug Delivery: The biodegradable polymers synthesized from this compound could be engineered as nanocarriers for controlled drug release, a concept already explored for related systems. ebin.pub

Q & A

Basic: What are the recommended methods for synthesizing 1,2-Bis(chloroacetoxy)ethane in a laboratory setting?

The synthesis typically involves the esterification of ethylene glycol with chloroacetic acid under acidic conditions. A standard protocol includes:

- Step 1 : Mix ethylene glycol with excess chloroacetic acid in the presence of a catalyst (e.g., sulfuric acid) at 60–80°C for 4–6 hours.

- Step 2 : Purify the product via recrystallization or column chromatography to remove unreacted reagents.

- Validation : Confirm purity using melting point analysis and HPLC (≥95% purity threshold) .

This method is analogous to esterification strategies for related diesters (e.g., ethylene glycol dichloroacetate) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 4.3–4.5 ppm (methylene groups adjacent to ester oxygens) and δ 3.8–4.0 ppm (chloroacetyl CH₂Cl groups).

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~40 ppm (Cl–C–CH₂).

- FT-IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C–Cl stretch).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 215 (M⁺) with fragment ions at m/z 143 (loss of ClCH₂CO) and m/z 79 (ethylene glycol backbone) .

Cross-referencing with analogous compounds (e.g., glycol ethers) ensures accurate spectral interpretation .

Basic: What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation; work in a fume hood.

- Waste Management : Collect waste in halogenated solvent containers and dispose via licensed hazardous waste facilities to prevent environmental release of chloroacetic acid derivatives .

- First Aid : For skin contact, wash with soap and water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Advanced: How does the presence of chloroacetyl groups influence the compound's reactivity in esterification or hydrolysis reactions?

The electron-withdrawing chlorine atoms on the acetyl groups:

- Increase Electrophilicity : Enhances susceptibility to nucleophilic attack (e.g., by alcohols or amines), facilitating transesterification or amidation.

- Hydrolysis Sensitivity : Under basic conditions (pH > 10), the ester bonds hydrolyze rapidly to form chloroacetic acid and ethylene glycol. Kinetic studies in analogous systems (e.g., dichloroacetates) show pseudo-first-order kinetics with a half-life of <1 hour at 25°C .

- Side Reactions : Competing elimination pathways may generate trace amounts of chloroacetyl chloride under anhydrous conditions .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

- Thermal Stability : Decomposition occurs above 120°C, releasing chloroacetic acid (TGA data). Store at 2–8°C in airtight containers to prevent degradation .

- pH-Dependent Stability :

- Acidic (pH 2–6) : Stable for >6 months.

- Neutral/Alkaline (pH 7–12) : Hydrolysis accelerates, with >90% degradation within 24 hours at pH 12.

- Light Sensitivity : UV-Vis studies indicate photolytic decomposition under prolonged UV exposure; store in amber glass .

Advanced: How can researchers analyze degradation products of this compound in environmental or biological matrices?

- Sample Preparation : Extract using solid-phase extraction (C18 cartridges) with methanol/water (70:30).

- Analytical Methods :

- HPLC-DAD : Use a reverse-phase C18 column (mobile phase: acetonitrile/0.1% formic acid). Detect chloroacetic acid (retention time ~5.2 min) and ethylene glycol (derivatize with benzoyl chloride for UV detection).

- GC-MS : Derivatize degradation products with BSTFA for volatility. Monitor ions at m/z 143 (chloroacetic acid derivative) and m/z 62 (ethylene glycol) .

- Quantitation : Calibrate against certified reference standards (e.g., NIST-traceable chloroacetic acid) .

Advanced: What role does this compound play in drug impurity profiling, and how is it quantified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.